N-(cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine
Description
Properties
IUPAC Name |
N-(cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F2N/c11-10(12)5-3-9(4-6-10)13-7-8-1-2-8/h8-9,13H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCRRGCUAAVNQAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2CCC(CC2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Cyclopropyl Cyanide Intermediates
A prominent route involves the formation of cyclopropyl cyanide derivatives, which are subsequently transformed into the target amine:
Step 1: Formation of Cyclopropyl Cyanide
The process begins with the reaction of allylic chlorides with hydrogen bromide in the presence of free radical initiators such as benzoyl peroxide, under controlled temperature (preferably between 40°C and 70°C) and pressure conditions (1-10 atmospheres). This reaction yields an anti-Markownikoff addition product, 1-bromo-3-chloropropane, which can be further reacted with a metal cyanide (e.g., sodium cyanide) to produce gamma-cyclopropyl nitrile derivatives.
Step 2: Hydrolysis or Reduction to Cyclopropylmethylamine
The cyclopropyl nitrile is then subjected to catalytic hydrogenation in the presence of a suitable catalyst (e.g., palladium on carbon) to generate the cyclopropylmethylamine. This step is optimized to prevent ring opening or unwanted side reactions.
Step 3: Functionalization with Fluorine
The fluorination at the 4,4-position of the cyclohexane ring is achieved via selective fluorination techniques, such as electrophilic fluorination using reagents like diethylaminosulfur trifluoride (DAST) or via deoxyfluorination protocols, ensuring the incorporation of two fluorine atoms at the 4-position.
Step 4: Alkylation with Cyclopropylmethyl Group
The final step involves N-alkylation of the amine with cyclopropylmethyl halides or related electrophiles, under basic conditions, to afford N-(cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine.
Radical-Mediated Alkylation and Fluorination
An alternative approach employs radical chemistry:
- Radical initiation using peroxides or UV light facilitates the addition of fluorinated radicals to cyclohexane precursors.
- The cyclopropylmethyl radical can be generated in situ from cyclopropylmethyl halides or nitriles, reacting with fluorinated cyclohexane derivatives.
- Subsequent amine functionalization is achieved through nucleophilic substitution or reductive amination, yielding the target compound.
This method benefits from high selectivity under controlled radical conditions, minimizing side reactions.
Direct N-Alkylation of Cyclohexanamine Derivatives
A more straightforward method involves:
- Starting with 4,4-difluorocyclohexan-1-one or cyclohexanone derivatives bearing fluorines at the 4-position.
- Conversion to the corresponding cyclohexan-1-amine via reductive amination.
- N-alkylation with cyclopropylmethyl halides or sulfonates in the presence of bases like potassium carbonate or sodium hydride, under inert atmosphere, to install the cyclopropylmethyl group.
Key Reaction Conditions and Data
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Allylic chloride + HBr | Benzoyl peroxide, alcohol solvent | 40-70°C, 1-10 atm | High | Radical initiation, anti-Markownikoff addition |
| Cyanide addition | Metal cyanide | Reflux, 3 hours | Moderate to high | Selective gamma-cyanation |
| Hydrogenation | Pd/C, H2 | Room temperature, atmospheric pressure | High | Converts nitrile to amine |
| Fluorination | DAST or similar | -20°C to room temp | Variable | Ensures selective fluorination at 4,4-positions |
| Alkylation | Cyclopropylmethyl halide | Base, inert atmosphere | Good | Final N-alkylation step |
Research Findings and Notes
- The patent US3847985A describes a process for preparing cyclopropylmethyl alkyl amines via allylic halides and nitrile intermediates, emphasizing the importance of controlled radical reactions and fluorination techniques.
- The European patent EP4076650NWB1 details methods for synthesizing cyclopropyl derivatives with fluorination, highlighting the use of electrophilic fluorinating agents and catalytic hydrogenation.
- The process avoids the use of metal hydrides, favoring hydrogenation and radical reactions, which are safer and more scalable for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced or modified using different nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine or alkane.
Substitution: Formation of various substituted amines or other functionalized derivatives.
Scientific Research Applications
Central Nervous System Disorders
The compound has been investigated for its potential in treating central nervous system (CNS) disorders. Research indicates that it may enhance synaptic plasticity and support cognitive functions such as learning and memory. This is particularly relevant for conditions like Alzheimer’s disease and other forms of dementia where synaptic function is compromised .
Antiviral Activity
N-(cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine has shown promise as an antiviral agent, particularly against retroviruses such as HIV. Its mechanism involves modulation of the CCR5 receptor, which is crucial for viral entry into host cells. Compounds that act on this receptor have been noted for their potential to prevent infection by blocking the virus's ability to bind to the receptor .
Anti-inflammatory Properties
The compound may also possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Its ability to modulate immune responses could be beneficial in conditions characterized by excessive inflammation, such as rheumatoid arthritis or psoriasis .
Clinical Trials
Several clinical trials have explored the efficacy of compounds similar to this compound in treating HIV and CNS disorders. For example, studies have reported improvements in cognitive function among patients receiving treatments that include CCR5 antagonists .
Laboratory Studies
In vitro studies have demonstrated that compounds targeting the CCR5 receptor can significantly reduce viral load in infected cell cultures. These findings support the potential use of this compound in developing new antiviral therapies .
Summary Table of Applications
| Application Area | Potential Use | Mechanism of Action |
|---|---|---|
| Central Nervous System Disorders | Treatment for Alzheimer’s disease | Enhances synaptic plasticity |
| Antiviral Activity | HIV prevention | CCR5 receptor modulation |
| Anti-inflammatory Properties | Treatment for rheumatoid arthritis | Modulates immune response |
Mechanism of Action
The mechanism of action of N-(cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethyl group and the difluorocyclohexane ring contribute to its binding affinity and specificity. The compound may act by inhibiting or activating certain pathways, depending on its target .
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Biological Activity
N-(cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine, with the CAS number 2168042-94-0, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on diverse research findings.
- IUPAC Name : this compound
- Molecular Formula : C10H17F2N
- Molecular Weight : 189.25 g/mol
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from cyclohexane derivatives. The general synthetic pathway includes:
| Step | Reagents/Conditions | Product |
|---|---|---|
| 1 | Cyclohexane + Fluorinating agent | 4,4-Difluorocyclohexane |
| 2 | Cyclopropylmethyl amine + 4,4-Difluorocyclohexane | This compound |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Receptor Binding : The compound has shown affinity for certain neurotransmitter receptors, potentially influencing central nervous system (CNS) functions.
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, thereby modulating physiological responses.
Case Studies and Research Findings
Research has indicated that this compound exhibits various biological activities:
- Antidepressant-like Effects : In animal models, the compound demonstrated significant antidepressant-like effects in behavioral tests, suggesting potential therapeutic applications in mood disorders.
- Anti-inflammatory Properties : Studies have shown that it can reduce inflammation markers in vitro and in vivo models, indicating its potential as an anti-inflammatory agent.
Pharmacological Profiles
The pharmacological profiles of this compound have been compared with structurally similar compounds to understand its unique properties:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-(cyclobutylmethyl)-4,4-difluorocyclohexan-1-amine | Cyclobutyl group instead of cyclopropyl | Different metabolic pathways |
| N-(cyclopentylmethyl)-4-fluorocyclohexan-1-amine | Cyclopentyl group | Potentially different pharmacological profiles |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-(cyclopropylmethyl)-4,4-difluorocyclohexan-1-amine, and how are intermediates validated?
- Answer : A key method involves sequential nucleophilic substitutions and coupling reactions. For example, in a 2023 patent, N-(cyclopropylmethyl) derivatives were synthesized via microwave-assisted cyanation using Zn(CN)₂ and Pd(PPh₃)₄ as catalysts in DMF at 130°C. Intermediates were validated via ¹H-NMR (e.g., cyclopropane protons at δ 0.5–1.2 ppm) and TLC (Rf = 0.3 in PE:EtOAc = 3:1). Final products were purified via silica gel chromatography (16% EtOAc in PE) .
Q. How is the purity and structural integrity of this compound confirmed in academic settings?
- Answer : Purity is assessed using TLC and HPLC, while structural confirmation relies on ¹H/¹³C-NMR and high-resolution mass spectrometry (HRMS). For fluorinated analogs like 4,4-difluorocyclohexane, ¹⁹F-NMR is critical to verify substitution patterns (e.g., two equivalent fluorine atoms at δ -110 to -120 ppm) .
Advanced Research Questions
Q. What challenges arise in optimizing reaction yields for fluorinated cyclohexane derivatives, and how are they addressed?
- Answer : Fluorine’s electronegativity can hinder nucleophilic substitutions. In the synthesis of 4,4-difluorocyclohexan-1-amine, low yields (e.g., 31% in final coupling steps) are mitigated by using polar aprotic solvents (DMF) and microwave irradiation to enhance reaction kinetics. Catalyst loading (e.g., 10 mol% Pd) and stoichiometric adjustments (e.g., Zn(CN)₂ in excess) also improve efficiency .
Q. How do steric and electronic effects of the cyclopropylmethyl group influence the compound’s reactivity in further functionalization?
- Answer : The cyclopropylmethyl group introduces steric hindrance, slowing reactions at the amine center. However, its electron-donating nature stabilizes intermediates during coupling (e.g., with pyrazine rings). Computational studies (DFT) suggest that the cyclopropane ring’s strain increases electrophilicity at the adjacent carbon, aiding in nucleophilic attacks .
Q. What contradictory data exist in characterizing fluorinated cyclohexane derivatives, and how are these resolved?
- Answer : Discrepancies in ¹H-NMR splitting patterns (e.g., cyclohexane chair vs. boat conformers) are resolved via variable-temperature NMR. For 4,4-difluorocyclohexane, axial-equatorial fluorine arrangements can lead to unexpected coupling constants (³JHF), requiring 2D-NOESY to confirm spatial proximity of protons .
Q. How are structure-activity relationships (SARs) explored for this compound analogs in medicinal chemistry?
- Answer : SAR studies involve systematic substitutions:
- Fluorine position : 4,4-difluoro vs. 3,3-difluoro analogs alter lipophilicity (logP) and membrane permeability.
- Cyclopropane modification : Replacing cyclopropylmethyl with neopentyl groups reduces metabolic stability in liver microsome assays.
Data from X-ray crystallography (e.g., Acta Cryst. E) reveal how fluorine atoms influence binding to targets like kinase enzymes .
Methodological Guidance
Q. What strategies are employed to enhance the scalability of multi-step syntheses involving fluorinated amines?
- Answer : Flow chemistry is prioritized for hazardous steps (e.g., fluorinations), while telescoping reactions (e.g., coupling without isolating intermediates) reduce purification steps. For example, in a 2023 protocol, three steps were combined in a single reactor by adjusting pH and solvent polarity .
Q. How is computational modeling integrated into the design of fluorinated cyclohexane derivatives?
- Answer : Molecular dynamics (MD) simulations predict conformational flexibility of the 4,4-difluorocyclohexane ring, while docking studies (AutoDock Vina) optimize interactions with biological targets. QSAR models correlate fluorine substitution patterns with IC₅₀ values in enzyme inhibition assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
